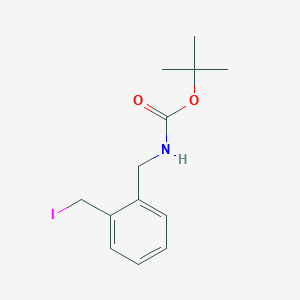

tert-Butyl 2-(iodomethyl)benzylcarbamate

Description

Properties

Molecular Formula |

C13H18INO2 |

|---|---|

Molecular Weight |

347.19 g/mol |

IUPAC Name |

tert-butyl N-[[2-(iodomethyl)phenyl]methyl]carbamate |

InChI |

InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)15-9-11-7-5-4-6-10(11)8-14/h4-7H,8-9H2,1-3H3,(H,15,16) |

InChI Key |

OPEZNSMAGCQRRT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1CI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(iodomethyl)benzylcarbamate typically involves the reaction of 2-(iodomethyl)benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert conditions to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(iodomethyl)benzylcarbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds.

Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- Substitution reactions yield various substituted benzylcarbamates.

- Oxidation reactions produce benzylcarbamate derivatives with carbonyl functionalities.

- Reduction reactions result in methyl-substituted benzylcarbamates.

Scientific Research Applications

Chemistry: tert-Butyl 2-(iodomethyl)benzylcarbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates .

Biology and Medicine: The compound is employed in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its reactivity makes it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(iodomethyl)benzylcarbamate involves its ability to act as a precursor for various functional groups. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This reactivity is harnessed in the synthesis of complex molecules and intermediates .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Benzylcarbamates

The reactivity, stability, and applications of benzylcarbamates are highly dependent on substituents. Below is a comparative analysis of tert-Butyl 2-(iodomethyl)benzylcarbamate and its closest analogues:

Table 1: Structural and Functional Comparison

*Note: CAS 175531-13-2 is listed in as tert-Butyl 2-(bromomethyl)benzylcarbamate, but iodomethyl derivatives often share analogous CAS structures.

Physical and Stability Profiles

- Molecular Weight and Solubility : The iodine atom increases molecular weight (e.g., ~325 g/mol for iodomethyl vs. ~265 g/mol for bromomethyl), reducing solubility in polar solvents.

- Stability : Iodo compounds are light-sensitive and may require amber storage vials. In contrast, Boc-protected amines (e.g., CAS 263403-72-1) exhibit greater thermal stability .

Commercial Availability and Cost

- Pricing: Bromo and methyl derivatives are more economical (e.g., ~¥3,868 for bromo vs. ~¥7,225 for iodo per gram) due to iodine’s higher cost and handling requirements .

- Synthetic Accessibility : Iodo derivatives often require halogen-exchange reactions (e.g., Finkelstein reaction) from bromo precursors, adding synthetic steps .

Pharmaceutical Intermediate

Its bromo analogue is less favored in this niche due to inferior leaving-group performance .

Biological Activity

Tert-Butyl 2-(iodomethyl)benzylcarbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, antitubercular effects, and other pharmacological profiles based on diverse research findings.

Chemical Structure and Properties

This compound can be characterized by its chemical formula and structure, which includes a tert-butyl group, an iodomethyl substituent, and a benzyl carbamate moiety. The presence of these functional groups is crucial for its biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of tert-butyl carbamates exhibit significant antibacterial properties. For instance, a study synthesized various tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives, which were evaluated against several bacterial strains including E. coli, M. luteus, and B. cereus. The results indicated that certain compounds showed high antibacterial activity with minimal toxicity .

Table 1: Antibacterial Activity of Tert-Butyl Carbamate Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 12.5 |

| Compound B | M. luteus | 6.25 |

| Compound C | B. cereus | 25 |

Antitubercular Activity

In another study focusing on carbamate derivatives, it was found that specific tert-butyl carbamates exhibited potent inhibitory activity against Mycobacterium tuberculosis strains. The minimal inhibitory concentrations (MICs) ranged from 0.625 to 6.25 µg/mL, indicating their potential as new antitubercular agents .

Table 2: Antitubercular Activity of Selected Compounds

| Compound | MIC (µg/mL) | CLogP |

|---|---|---|

| Compound D | 0.625 | 4.53 |

| Compound E | 2 | 4.41 |

| Compound F | 8 | 4.38 |

The mechanism by which tert-butyl carbamates exert their antibacterial and antitubercular effects is not fully elucidated but may involve the inhibition of key bacterial enzymes or interference with cell wall synthesis. The structural features such as hydrophobic moieties appear to enhance their activity against pathogenic bacteria.

Case Studies

Several studies have highlighted the biological efficacy of tert-butyl carbamate derivatives:

- Study on Antibacterial Efficacy : A series of compounds were synthesized and screened for their antibacterial properties using microdilution broth susceptibility assays, revealing several candidates with superior activity against E. coli and other strains .

- Antitubercular Screening : Compounds were tested against both virulent and multidrug-resistant strains of M. tuberculosis, showcasing the potential for developing new treatments for tuberculosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.